2-Anilinonaphthalene-6-sulfonic acid

Catalog No.
S3402225
CAS No.
20096-53-1
M.F
C16H13NO3S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Anilinonaphthalene-6-sulfonic acid

CAS Number

20096-53-1

Product Name

2-Anilinonaphthalene-6-sulfonic acid

IUPAC Name

6-anilinonaphthalene-2-sulfonic acid

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20)

InChI Key

DTFZXNJFEIZTJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Synonyms

2,6-ANS, 2-anilinonaphthalene-6-sulfonic acid

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Synthesis and Properties

-Anilinonaphthalene-6-sulfonic acid (2-ANPSA) is a synthetic organic compound. It can be prepared through the sulfonation of 2-aminonaphthalene with sulfuric acid [1]. 2-ANPSA is a white to slightly yellow crystalline powder that is soluble in water and slightly soluble in ethanol [1].

Applications in Scientific Research

-ANPSA has been used in various scientific research applications, including:

  • Inhibitor of protein tyrosine phosphatases (PTPs): 2-ANPSA has been shown to inhibit the activity of specific PTPs, enzymes that play a role in cell signaling pathways [2]. This property has made 2-ANPSA a valuable research tool for studying the role of PTPs in various biological processes [2].

Further Information

  • [1] PubChem. 2-Anilinonaphthalene-6-sulfonic acid.
  • [2] Sigma-Aldrich. 2-anilinonaphthalene-6-sulfonic acid.

2-Anilinonaphthalene-6-sulfonic acid is an organic compound with the chemical formula C₁₆H₁₂N₁O₃S. It features a naphthalene ring substituted with an aniline group and a sulfonic acid group, making it a sulfonated derivative of anilino-naphthalene. This compound is notable for its fluorescent properties, which are utilized in various biochemical applications. The structure consists of a naphthalene core with an amino group attached at the second position and a sulfonic acid group at the sixth position, contributing to its unique chemical behavior and solubility characteristics in aqueous environments .

There is no current research available on the mechanism of action of 2,6-ANS in any biological system.

  • No data available on the specific hazards associated with 2,6-ANS. However, like many aromatic compounds, it's advisable to handle it with caution and wear appropriate personal protective equipment (PPE) when working with it.
Typical of aromatic compounds, including:

  • Electrophilic Substitution Reactions: The presence of the amino group can activate the aromatic ring towards electrophilic substitution.
  • Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic attack under specific conditions.
  • Fluorescence Quenching: This compound can interact with various biomolecules, leading to changes in fluorescence intensity, which is often used in biochemical assays .

2-Anilinonaphthalene-6-sulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. It has been shown to bind to proteins, enhancing fluorescence upon binding. This property makes it valuable in studying protein conformational changes and interactions. Additionally, its ability to interact with hydrophobic regions of proteins allows for insights into protein folding and stability .

The synthesis of 2-Anilinonaphthalene-6-sulfonic acid typically involves:

  • Nitration of Naphthalene: Naphthalene is nitrated to introduce nitro groups.
  • Reduction: The nitro group is reduced to an amino group, yielding 2-amino-naphthalene.
  • Sulfonation: The amino-naphthalene compound is then treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the desired position.

These steps can be adjusted based on specific laboratory conditions or desired yields .

2-Anilinonaphthalene-6-sulfonic acid has various applications:

  • Fluorescent Probes: Used extensively in biochemical assays to study protein interactions and dynamics.
  • Dyes and Indicators: Employed in dye formulations due to its vibrant color and solubility properties.
  • Research Reagent: Utilized in research for tracking biological processes involving proteins and nucleic acids .

Several compounds share structural similarities with 2-Anilinonaphthalene-6-sulfonic acid, including:

Compound NameStructure CharacteristicsUnique Features
6-Anilinonaphthalene-2-sulfonateSimilar naphthalene structurePosition of sulfonic acid affects binding properties
1-Anilinonaphthalene-5-sulfonateDifferent substitution pattern on naphthaleneMay exhibit different fluorescence properties
4-Aminobenzenesulfonic acidContains a sulfonic acid but lacks naphthalenePrimarily used as a dye rather than a probe

Each of these compounds has distinct properties that affect their applications in research and industry. 2-Anilinonaphthalene-6-sulfonic acid stands out due to its specific binding characteristics and fluorescent properties, making it particularly valuable in biochemical studies .

Synthetic Pathways for ANS Analog Optimization

The synthesis of 2,6-ANS derivatives has evolved significantly through modern catalytic strategies. A prominent method involves the Ullmann coupling reaction, which facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction, historically limited by harsh thermal conditions, has been refined using microwave-assisted copper(0) catalysis, achieving yields of up to 74% under mild conditions. The microwave approach reduces reaction times from hours to minutes while minimizing side reactions, making it ideal for synthesizing electron-deficient anilinonaphthalene derivatives.

Another advancement involves regioselective sulfonation of naphthalene precursors. By controlling the sulfonation temperature and sulfuric acid concentration, researchers achieve preferential sulfonation at the 6-position of the naphthalene ring. Subsequent amination via palladium-catalyzed cross-coupling introduces diverse aniline substituents, enabling precise tuning of electronic properties.

Table 1: Synthetic Methods for 2,6-ANS Derivatives

MethodCatalytic SystemYield (%)Key Advantage
Microwave UllmannCu(0)/DMEDA74Rapid, mild conditions
Thermal UllmannCuBr/Phenanthroline58High substrate tolerance
Palladium Cross-CouplingPd(OAc)₂/Xantphos65Regioselective amination

These methods highlight the balance between efficiency and selectivity, with microwave-assisted synthesis emerging as the most scalable approach for industrial applications.

Molecular Modifications Impacting Fluorescent Quantum Yield

The fluorescent quantum yield ($$ \Phi $$) of 2,6-ANS derivatives is highly sensitive to molecular structure and environment. Defined as $$ \Phi = \frac{\text{photons emitted}}{\text{photons absorbed}} $$, this parameter increases when non-radiative decay pathways are suppressed. Key modifications include:

  • Electron-Donating Substituents: Introducing methoxy or amino groups to the aniline ring enhances electron density, stabilizing excited states and increasing $$ \Phi $$ by up to 300% in hydrophobic environments.
  • Steric Hindrance Reduction: Bulky substituents at the 2-position of the naphthalene ring disrupt planarization, reducing internal conversion rates. For example, methyl groups at this position elevate $$ \Phi $$ from 0.002 in water to 0.4 in albumin-rich solutions.
  • Solvent Polarity Effects: In aqueous buffers, the sulfonate group’s hydrophilicity quenches fluorescence ($$ \Phi \approx 0.002 $$). Conversely, in non-polar solvents like cyclohexane, restricted solvent relaxation amplifies emission intensity ($$ \Phi \approx 0.38 $$).

Table 2: Quantum Yield Variations in 2,6-ANS Derivatives

DerivativeSubstituentSolvent$$ \Phi $$
2,6-ANSHWater0.002
2,6-ANS-OCH₃MethoxyEthanol0.12
2,6-ANS-NH₂AminoCyclohexane0.40

These findings underscore the interplay between electronic effects and microenvironment polarity in optimizing fluorescence for biosensing applications.

Crystallographic Analysis of Sulfonate Group Orientation

Crystallographic studies of 2,6-ANS derivatives remain limited, but indirect evidence from cyclodextrin inclusion complexes provides insights into sulfonate group behavior. In β-cyclodextrin complexes, the sulfonate moiety adopts an axial orientation, forming hydrogen bonds with hydroxyl groups on the cyclodextrin rim. This orientation stabilizes the complex by aligning the naphthalene core within the hydrophobic cavity, as confirmed by fluorescence lifetime distributions and rotational correlation times.

Molecular dynamics simulations further reveal that sulfonate rotation is restricted in protein-binding pockets. For instance, in albumin complexes, the sulfonate group engages in salt bridges with arginine residues, locking it into a conformation that maximizes $$ \pi $$-stacking interactions with aromatic protein residues. This rigid positioning enhances fluorescence by reducing vibrational energy dissipation.

Figure 1: Proposed Sulfonate Orientation in Protein Complexes
(The sulfonate group (red) forms hydrogen bonds (dashed lines) with adjacent amino acid residues, while the naphthalene core (blue) aligns with hydrophobic pockets.)

While direct X-ray crystallography data are sparse, these computational and spectroscopic models provide a foundation for rational design of 2,6-ANS derivatives with tailored binding affinities.

XLogP3

2.2

Wikipedia

6-Anilinonaphthalene-2-sulfonic acid

Dates

Modify: 2023-08-19

Explore Compound Types